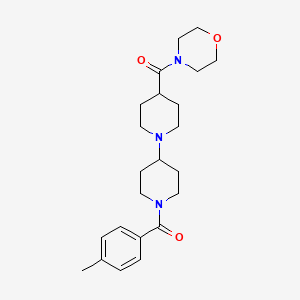

![molecular formula C25H30N2O2 B4057476 1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4057476.png)

1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine

Vue d'ensemble

Description

1-(dibenzo[b,d]furan-4-ylmethyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as "DBFPOP" and is known to have a unique mechanism of action that makes it a promising candidate for further study.

Applications De Recherche Scientifique

Pharma Market Insights from Patents

Research highlights the importance of derivatives such as azetidine, pyrrolidine, and piperidine in the pharma market. These compounds, including variations like 1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]-4((3-oxo-2-phenyl-piperazin-1-yl)-methyl)-piperidine, are identified as potential alpha-subtype selective 5-HT-1D receptor agonists. Their relevance is particularly noted in migraine treatment, offering fewer side effects and showcasing the pharmaceutical industry's interest in such derivatives (Habernickel, 2001).

Antipsychotic Potential

A series of novel butyrophenones, including those with a benzo[b]furan nucleus, demonstrated significant affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, through in vitro and in vivo evaluations, suggest potential as antipsychotic (neuroleptic) drugs. The work emphasizes the role of the molecular structure, particularly the amine fragment, in defining the potency and selectivity of these compounds (Raviña et al., 2000).

Organic Light-Emitting Diodes (OLEDs)

The dibenzo[b,d]furan segment has been recognized for its contribution to OLED materials due to high thermal stability and triplet energy. Research into asymmetrically difunctionalized dibenzo[b,d]furans has led to the development of novel hole-blocking materials, showing promise for high-performance phosphorescent OLEDs. The study highlights the synthesis and advantageous properties of these materials, such as high thermal stability and triplet energies, alongside improved performance in blue phosphorescent OLEDs (Hong et al., 2020).

Anticancer Activity

The exploration of piperazine-2,6-dione and derivatives thereof for anticancer activity presents a noteworthy application. Compounds synthesized through microwave irradiation exhibited significant anticancer effects against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancers. This research underscores the therapeutic potential of these compounds in oncology (Kumar et al., 2013).

Antimicrobial Activity

Further, the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, was found to exhibit strong antimicrobial activity. This study provides a basis for the development of new antimicrobial agents, highlighting the structure-activity relationship essential for antimicrobial efficacy (Krolenko et al., 2016).

Propriétés

IUPAC Name |

3-[1-(dibenzofuran-4-ylmethyl)piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c28-24(27-14-3-4-15-27)11-10-19-12-16-26(17-13-19)18-20-6-5-8-22-21-7-1-2-9-23(21)29-25(20)22/h1-2,5-9,19H,3-4,10-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJRNVHTNPFPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCC2CCN(CC2)CC3=C4C(=CC=C3)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4057421.png)

![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}pentanamide](/img/structure/B4057427.png)

![2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4057435.png)

![3-(3-ethoxypropyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4057442.png)

![N-(2,5-dimethoxyphenyl)-N'-{[2-(dimethylamino)-3-pyridinyl]methyl}urea](/img/structure/B4057449.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B4057456.png)

![N-(4-chloro-2-nitrophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4057470.png)

![1-(4-morpholinyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]phthalazine](/img/structure/B4057477.png)

![ethyl 4-(2-phenylethyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4057484.png)

![1-[4-(5-bromo-2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4057490.png)